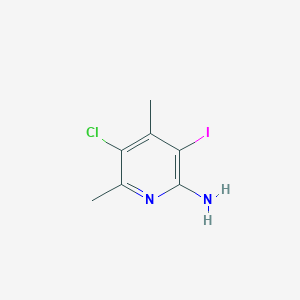![molecular formula C8H9ClN2 B13089110 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1256784-27-6](/img/structure/B13089110.png)
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyrimidine ring
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine typically involves the chlorination of 6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine. One common method includes the reaction of 2-amino-6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds with the substitution of the amino group by a chlorine atom, yielding the desired product.
Analyse Chemischer Reaktionen
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives with different functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2).
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine: This compound has a similar structure but differs in the position of the methyl group.
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine: This compound features a thieno ring instead of a cyclopentane ring, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
1256784-27-6 |
|---|---|
Molekularformel |
C8H9ClN2 |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H9ClN2/c1-5-2-6-7(3-5)10-4-11-8(6)9/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
TXQJBTKTHRIGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C1)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
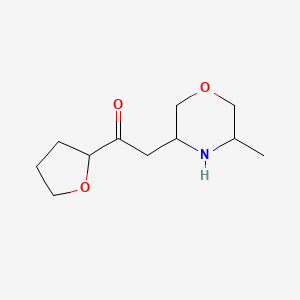
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
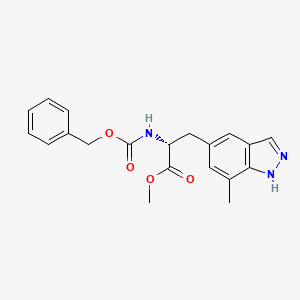
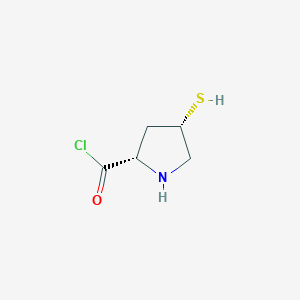
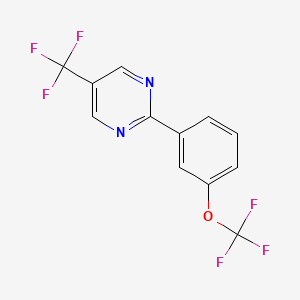
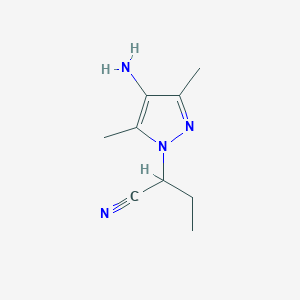
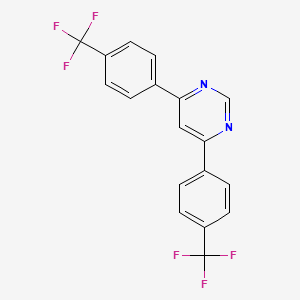
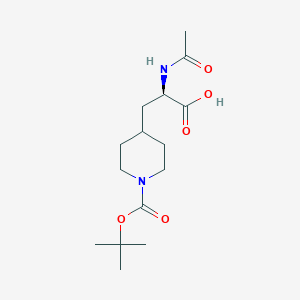
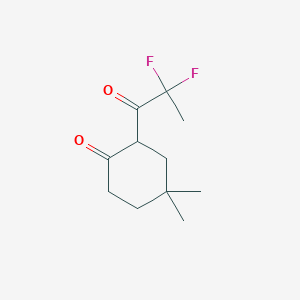
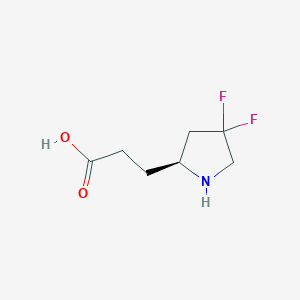
![Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13089094.png)
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)
